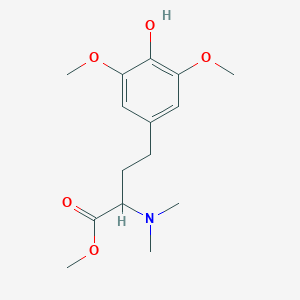
Solorinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solorinine is a natural product found in Peltigera rufescens, Peltigera degenii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Solorinine
This compound is a quaternary ammonium compound primarily derived from lichens, particularly those belonging to the genera Solorina and Peltigera . This compound has garnered interest due to its potential applications in various scientific fields, including pharmacology, biotechnology, and environmental science. The following sections will explore the diverse applications of this compound, supported by data tables and case studies.
Pharmacological Applications
This compound exhibits significant pharmacological properties, making it a candidate for various medicinal applications.
- Antioxidant Activity: Research indicates that this compound possesses antioxidant properties, which can help in mitigating oxidative stress in biological systems. This is particularly relevant for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders .
- Antimicrobial Properties: Studies have shown that this compound demonstrates antimicrobial activity against various pathogens. This makes it a potential candidate for developing new antibiotics or preservatives in food and pharmaceutical industries .
Environmental Applications
Given its origin from lichens, this compound can also play a role in environmental science.
- Bioindicators: Lichens are known as bioindicators of environmental health. The presence of this compound in certain lichen species can be utilized to assess ecosystem health and pollution levels .
- Bioremediation: The properties of this compound may be harnessed in bioremediation efforts to detoxify contaminated environments, particularly in areas affected by heavy metals or organic pollutants .
Biotechnological Applications
This compound's unique chemical structure and properties make it suitable for various biotechnological applications.
- Biopolymer Development: Research is ongoing into using this compound as a building block for biopolymers, which could lead to sustainable materials for packaging or construction .
- Natural Pesticides: The compound's antimicrobial properties suggest potential use as a natural pesticide, reducing reliance on synthetic chemicals in agriculture .
Data Table: Summary of this compound Applications
Case Study 1: Antioxidant Potential
A study conducted on the antioxidant properties of this compound found that it significantly reduces reactive oxygen species (ROS) levels in cultured cells. This suggests its potential use in formulating supplements aimed at preventing oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
In another research project, this compound was tested against strains of bacteria responsible for foodborne illnesses. The results showed that this compound inhibited bacterial growth effectively, indicating its potential as a natural preservative in food products.
Case Study 3: Environmental Monitoring
Research involving the monitoring of lichen populations containing this compound indicated that changes in their abundance correlated with levels of air pollution. This establishes this compound's role as a biomarker for environmental monitoring efforts.
Eigenschaften
CAS-Nummer |
160098-90-8 |
|---|---|
Molekularformel |
C15H23NO5 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
methyl 2-(dimethylamino)-4-(4-hydroxy-3,5-dimethoxyphenyl)butanoate |
InChI |
InChI=1S/C15H23NO5/c1-16(2)11(15(18)21-5)7-6-10-8-12(19-3)14(17)13(9-10)20-4/h8-9,11,17H,6-7H2,1-5H3 |
InChI-Schlüssel |
CFZNGZOOAKOGEE-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC(=C(C(=C1)OC)O)OC)C(=O)OC |
Kanonische SMILES |
CN(C)C(CCC1=CC(=C(C(=C1)OC)O)OC)C(=O)OC |
Synonyme |
solorinine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















